N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications .
Properties
IUPAC Name |
N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-3-8(2)17-12(20)9-4-5-11-18-10(13(14,15)16)7-19(11)6-9/h3-8H,1H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCGPCDMLCHQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with suitable amines under controlled conditions . Another approach involves the direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Industrial Production Methods
Industrial production of this compound may leverage solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Trifluoromethylation: This reaction can be promoted by visible light without the need for a photosensitizer, using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Trifluoromethylation: Electrophilic trifluoromethylating reagents and visible light are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated derivatives, which can exhibit enhanced biological activity and stability .
Scientific Research Applications
N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Material Science: The compound’s unique structural characteristics make it useful in the creation of advanced materials.
Biological Research: It is studied for its potential antimicrobial, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding interactions . This activation facilitates various biochemical reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole and etonitazene share similar structural features and biological activities.
Indole Derivatives: These compounds, like indole-3-acetic acid, also exhibit a wide range of biological activities and are structurally related to imidazo[1,2-a]pyridines.
Uniqueness
N-but-3-en-2-yl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a valuable candidate for drug development and other scientific research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
